molecular formula C8H8F3NO B2756108 3-(aminomethyl)-4-(trifluoromethyl)phenol CAS No. 1243285-21-3

3-(aminomethyl)-4-(trifluoromethyl)phenol

Cat. No.: B2756108
CAS No.: 1243285-21-3
M. Wt: 191.153
InChI Key: HXGRSRNOLDUOIT-UHFFFAOYSA-N
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Description

3-(aminomethyl)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone precursor.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis routes that optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and aromatic compounds.

Scientific Research Applications

3-(aminomethyl)-4-(trifluoromethyl)phenol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)phenol: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    4-(trifluoromethyl)phenol: Lacks the aminomethyl group, affecting its reactivity and applications.

Uniqueness

The presence of both the aminomethyl and trifluoromethyl groups in 3-(aminomethyl)-4-(trifluoromethyl)phenol imparts unique properties, such as enhanced lipophilicity and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(aminomethyl)-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3,13H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGRSRNOLDUOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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